6-Chloro-3-iodo-2-methylimidazo[1,2-a]pyridine
Overview
Description
6-Chloro-3-iodo-2-methylimidazo[1,2-a]pyridine is a heterocyclic aromatic organic compound characterized by the presence of chlorine, iodine, and a methyl group attached to an imidazo[1,2-a]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-3-iodo-2-methylimidazo[1,2-a]pyridine typically involves multi-step organic reactions starting from readily available precursors. One common approach is the cyclization of 2-aminopyridine derivatives with chloroacetic acid and iodomethane under acidic conditions[_{{{CITATION{{{_1{Synthetic approaches and functionalizations of imidazo1,2-a .... The reaction conditions often require the use of strong acids such as hydrochloric acid and heating to promote cyclization.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic route for higher yields and purity. Continuous flow reactors and automated synthesis platforms are employed to ensure consistent quality and scalability. Purification steps, such as recrystallization or column chromatography, are crucial to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-3-iodo-2-methylimidazo[1,2-a]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be performed to reduce the iodine or chlorine atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium iodide (NaI) or sodium chloride (NaCl) are used for substitution reactions.
Major Products Formed:
Oxidation: Formation of chloro- and iodo-derivatives with higher oxidation states.
Reduction: Formation of chloro- and iodo-derivatives with reduced oxidation states.
Substitution: Introduction of various functional groups at the chlorine or iodine positions.
Scientific Research Applications
Chemistry: In organic synthesis, 6-Chloro-3-iodo-2-methylimidazo[1,2-a]pyridine serves as a versatile intermediate for the construction of more complex molecules
Biology: The compound has shown potential as a biological probe in studying enzyme mechanisms and receptor binding. Its structural similarity to biologically active molecules makes it useful in drug discovery and development.
Medicine: Research has indicated that derivatives of this compound exhibit promising antituberculosis and anticancer properties. These derivatives are being explored for their therapeutic potential in treating infectious diseases and cancer.
Industry: In the chemical industry, this compound is used as a building block for the synthesis of dyes, pigments, and other specialty chemicals. Its unique properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism by which 6-Chloro-3-iodo-2-methylimidazo[1,2-a]pyridine exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved can vary, but often include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
6-Bromo-3-iodo-2-methylimidazo[1,2-a]pyridine
6-Chloro-3-fluoro-2-methylimidazo[1,2-a]pyridine
6-Chloro-3-iodo-2-ethylimidazo[1,2-a]pyridine
Uniqueness: 6-Chloro-3-iodo-2-methylimidazo[1,2-a]pyridine stands out due to its specific combination of halogen atoms and the methyl group, which influences its reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and biological effects, making it a valuable candidate for further research and development.
Properties
IUPAC Name |
6-chloro-3-iodo-2-methylimidazo[1,2-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClIN2/c1-5-8(10)12-4-6(9)2-3-7(12)11-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USWMXASNAGGDSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=C(C=CC2=N1)Cl)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClIN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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